molecular formula C12H11Cl2N3O2 B12938726 4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 90147-10-7

4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B12938726
CAS No.: 90147-10-7
M. Wt: 300.14 g/mol
InChI Key: LAQODANSFHYTTQ-UHFFFAOYSA-N
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Description

4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can lead to the formation of oxadiazole N-oxides .

Scientific Research Applications

4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide in its antitubercular activity involves the inhibition of key enzymes in the Mycobacterium tuberculosis cell wall synthesis pathway. The compound targets enzymes involved in the biosynthesis of mycolic acids, which are essential components of the bacterial cell wall . By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is unique due to its specific oxadiazole ring structure and the presence of two chlorine atoms, which contribute to its distinct chemical and biological properties. Its potential antitubercular activity sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

CAS No.

90147-10-7

Molecular Formula

C12H11Cl2N3O2

Molecular Weight

300.14 g/mol

IUPAC Name

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide

InChI

InChI=1S/C12H11Cl2N3O2/c13-7-3-6-10(18)15-12-17-16-11(19-12)8-4-1-2-5-9(8)14/h1-2,4-5H,3,6-7H2,(H,15,17,18)

InChI Key

LAQODANSFHYTTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)CCCCl)Cl

Origin of Product

United States

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